Dysprosium--iron (1/9)

Magnetic refrigeration Curie temperature engineering Intermetallic phase stability

Dysprosium–iron (1/9), represented by the nominal composition DyFe9 (CAS 190649-87-7), belongs to the class of rare-earth (RE)–transition metal intermetallic compounds. It crystallises in the hexagonal P6/mmm space group, a CaCu5-derived structure type.

Molecular Formula DyFe9
Molecular Weight 665.1 g/mol
CAS No. 190649-87-7
Cat. No. B12552923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium--iron (1/9)
CAS190649-87-7
Molecular FormulaDyFe9
Molecular Weight665.1 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Dy]
InChIInChI=1S/Dy.9Fe
InChIKeyBHQLDTWWIQISFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium–Iron (1/9) CAS 190649-87-7: Compound Class and Baseline Characteristics for Procurement Evaluation


Dysprosium–iron (1/9), represented by the nominal composition DyFe9 (CAS 190649-87-7), belongs to the class of rare-earth (RE)–transition metal intermetallic compounds [1]. It crystallises in the hexagonal P6/mmm space group, a CaCu5-derived structure type [1] [2]. This phase is an out-of-equilibrium, metastable compound that is not present on the equilibrium Dy–Fe binary phase diagram; the four equilibrium intermetallics identified in the Dy–Fe system are DyFe2, DyFe3, Dy6Fe23 and Dy2Fe17 [3]. DyFe9 is accessible only via non-equilibrium synthesis routes such as high-energy ball milling followed by controlled annealing [1] [2]. Its defining feature among Dy–Fe intermetallics is the highest iron-to-dysprosium ratio (9:1 atomic), yielding a notably low dysprosium weight fraction of approximately 24.4 wt % [4].

Why Generic Dysprosium–Iron Intermetallics Cannot Substitute for DyFe9 (1/9): A Phase-Specific Procurement Risk


Dysprosium–iron intermetallic compounds are not interchangeable; each stoichiometry defines a distinct crystallographic phase with divergent magnetic ordering temperatures, saturation magnetisation, anisotropy type, and thermodynamic stability [1]. The equilibrium Dy–Fe system contains only four line compounds—DyFe2, DyFe3, Dy6Fe23, and Dy2Fe17—while DyFe9 (1/9) is a metastable P6/mmm phase that forms exclusively under non-equilibrium conditions [2]. Substituting an equilibrium phase such as Dy2Fe17 for DyFe9 results in a markedly different Curie temperature (TC ≈ 375 K for Dy2Fe17 vs. 473 K for the 1/9-type phase), a different crystal symmetry (rhombohedral R3̄m vs. hexagonal P6/mmm), and a different magnetic anisotropy profile [3] [4]. Procurement decisions cannot rely on generic “Dy–Fe alloy” specifications; the exact phase identity—and thus the synthesis route, thermal history, and structural characterisation—governs the functional performance in any given application.

Quantitative Evidence Guide: Where DyFe9 (1/9) Demonstrates Verifiable Differentiation from Closest Analogs


Curie Temperature Advantage of the 1/9 Phase vs. the Equilibrium Dy2Fe17 Compound

The 1/9-type hexagonal P6/mmm phase exhibits a Curie temperature that is approximately 98 K higher than that of the equilibrium rhombohedral Dy2Fe17 phase. Specifically, a closely related DyFe9.16V0.50 compound with the same CaCu5-type structure shows TC = 473 K [1], whereas unsubstituted Dy2Fe17 displays TC ≈ 375 K [2]. An analogous study on the (Pr,Dy)Fe9 system further demonstrates that the out-of-equilibrium P6/mmm phase raises TC by approximately 40 K relative to its (Pr,Dy)2Fe17 equilibrium counterpart [3]. This systematic TC enhancement is a direct consequence of the distinct transition-metal sublattice geometry in the CaCu5-derived structure.

Magnetic refrigeration Curie temperature engineering Intermetallic phase stability

Room-Temperature Saturation Magnetisation of DyFe9-Type Phase vs. Dy2Fe17

At 300 K, the DyFe9.16V0.50 compound with the disordered CaCu5-type structure achieves a saturation magnetisation Ms of 76.5 A·m²/kg [1]. By contrast, Dy2Fe17 exhibits a saturation magnetisation at 1.5 K of approximately 65 A·m²/kg (65 emu/g), with the value at 300 K expected to be substantially lower due to its reduced Curie temperature of only 375 K [2] [3]. The higher room-temperature Ms of the 1/9-type phase is attributed to the ferrimagnetic structure and the distinct Fe-sublattice arrangement in the P6/mmm framework [1].

Saturation magnetisation Ferrimagnetic compounds Permanent magnet precursors

Dysprosium Content and Cost-Density Advantage vs. DyFe2 and Pure Dysprosium

DyFe9 (1/9) contains only 24.4 wt % dysprosium, the lowest dysprosium weight fraction among all documented Dy–Fe intermetallic compounds . For comparison, the Laves-phase compound DyFe2 contains 59.3 wt % Dy, and pure dysprosium metal is 100 wt % Dy. Even the most Fe-rich equilibrium intermetallic, Dy2Fe17, has a marginally higher Dy content of 25.5 wt % [1]. At prevailing market prices (e.g., dysprosium-iron alloy traded at ~1.59–1.61 million yuan/mt in 2025 [2]), the reduced Dy inventory per kilogram of alloy translates to a quantifiable and recurring procurement cost reduction for high-volume users.

Rare-earth criticality Cost-effective magnet materials Dysprosium lean alloys

Crystal Structure Differentiation: P6/mmm Hexagonal Phase vs. Equilibrium R3̄m Dy2Fe17

The 1/9 stoichiometry crystallises in the hexagonal P6/mmm space group with the CaCu5-type structure and lattice parameters a = 4.8692(1) Å, c = 4.1750(3) Å (determined by Rietveld refinement of X-ray powder diffraction data for the closely related compound DyFe9.16V0.50) [1]. In contrast, the equilibrium Dy2Fe17 phase adopts the rhombohedral R3̄m structure (Th2Zn17-type) with substantially larger unit-cell parameters [2]. The P6/mmm phase is distinguished by the absence of transition-metal dumbbell pairs that characterise the 2:17 structure [3]. This structural distinction can be unambiguously verified by XRD, providing a robust quality-control metric for phase-pure procurement.

X-ray diffraction phase identification Hexagonal CaCu5-type structure Metastable intermetallic phases

Magnetocaloric Performance Positioning: (Pr,Dy)Fe9 Relative Cooling Power Comparable to Gd

The magnetocaloric effect (MCE) of the pseudo-binary (Pr,Dy)Fe9 system has been shown to yield a relative cooling power (RCP) comparable to that of elemental gadolinium, the benchmark room-temperature magnetocaloric material [1] [2]. While the Dy2Fe17 parent phase also exhibits appreciable MCE, its Curie temperature of only 375 K limits its effective operating range; the TC enhancement observed in the P6/mmm 1/9 phase (~40 K higher than the 2:17 equilibrium counterpart) extends the useful temperature window for magnetic refrigeration applications [2]. The magnetocaloric properties are associated with a second-order magnetic transition, which avoids the hysteresis losses characteristic of first-order transition materials [1].

Magnetic refrigeration Magnetocaloric effect (MCE) Relative cooling power (RCP)

Best Application Scenarios for Dysprosium–Iron (1/9) Based on Verified Quantitative Differentiation


Near-Room-Temperature Magnetic Refrigeration Based on Enhanced Curie Temperature and Gd-Comparable RCP

The Curie temperature of the P6/mmm 1/9-type phase is 473 K, nearly 100 K higher than that of the equilibrium Dy2Fe17 phase (TC ≈ 375 K) [1] [2]. This expanded thermal operating window, combined with a relative cooling power comparable to gadolinium and a second-order magnetic transition that minimises hysteretic losses, positions DyFe9-based materials as candidates for magnetic refrigeration cycles targeting near-room-temperature operation [3]. The low dysprosium content (24.4 wt %) further enhances the economic viability of scaled-up regenerator bed fabrication relative to Gd-based or DyFe2-based alternatives [4].

Dysprosium-Lean Master Alloy Precursor for NdFeB Permanent Magnet Grain Boundary Engineering

With only 24.4 wt % dysprosium—approximately 59% less than the widely studied DyFe2 Laves phase—DyFe9 (1/9) provides a more atomically efficient vehicle for introducing dysprosium into the grain boundary phase of NdFeB sintered magnets [1]. Dysprosium enrichment at grain boundaries is critical for enhancing coercivity and high-temperature performance in NdFeB magnets [2]. Using a 1:9 master alloy reduces the raw dysprosium inventory required per unit of coercivity enhancement, directly lowering material costs in high-volume electric-vehicle traction motor production.

Thin-Film Sputtering Targets with Defined Hexagonal P6/mmm Phase for Magnetic Device Fabrication

The hexagonal P6/mmm crystal structure of the 1/9 phase is unequivocally distinguishable from rhombohedral equilibrium phases by X-ray diffraction [1]. This structural fingerprint enables rigorous quality assurance of sputtering targets and deposited thin films. Dy–Fe alloy sputtering targets are utilised in the fabrication of magnetostrictive and magneto-optic thin-film devices [2]; specifying the 1/9 stoichiometry with verified P6/mmm phase purity ensures reproducible magnetic anisotropy (easy-plane type) and saturation magnetisation in the resulting films.

Non-Equilibrium Intermetallic Phase Research: Model System for Metastable CaCu5-Type RE–Fe Compounds

DyFe9 is an archetypal out-of-equilibrium phase accessible only through high-energy ball milling and controlled thermal processing [1]. Its well-defined P6/mmm structure, documented lattice parameters (a = 4.8692 Å, c = 4.1750 Å), and systematic TC enhancement over the equilibrium 2:17 counterpart make it a valuable model system for investigating metastable phase formation, phase transformation kinetics, and the structure–property relationships of CaCu5-derived RE–Fe intermetallics [2]. Procuring phase-verified DyFe9 supports fundamental research on non-equilibrium synthesis routes for advanced magnetic materials.

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